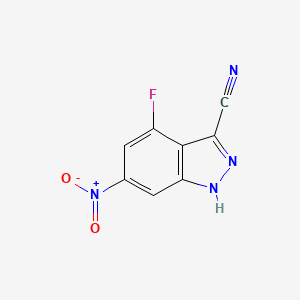
3-Cyano-4-fluoro-6-nitro-1H-indazole
Descripción general
Descripción
3-Cyano-4-fluoro-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H3FN4O2 and its molecular weight is 206.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyano-4-fluoro-6-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHFNO and a molecular weight of 210.14 g/mol. Its structure includes a cyano group, a fluorine atom, and a nitro group attached to the indazole ring, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Nitration : Introduction of the nitro group at position 6.
- Fluorination : Addition of the fluorine atom at position 4.
- Cyanation : Incorporation of the cyano group at position 3.
These reactions can be optimized using various catalysts and conditions to enhance yield and selectivity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indazole have been shown to inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-Nitroindazole | Antifungal | |
| Indazole derivatives | Broad-spectrum antibacterial |
Anticancer Activity
Indazole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown potential in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating various indazole derivatives, this compound demonstrated IC values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promising results as an inhibitor of trypanothione reductase in Leishmania major, which could lead to new treatments for leishmaniasis.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Trypanothione reductase | Competitive inhibition | |
| Protein kinases | Selective inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to multiple receptors, modulating their activity.
- Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.
Propiedades
IUPAC Name |
4-fluoro-6-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQRZGXIQRIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















